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Compound of Interest

Compound Name:
4-Bromo-2-chloro-5-

fluoroiodobenzene

Cat. No.: B1500299 Get Quote

An In-Depth Technical Guide to 4-Bromo-2-chloro-5-fluoroiodobenzene

Introduction: A Multifaceted Building Block in
Modern Synthesis
4-Bromo-2-chloro-5-fluoroiodobenzene is a synthetically versatile, polyhalogenated aromatic

compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and

materials science. Its strategic arrangement of four different halogen atoms—iodine, bromine,

chlorine, and fluorine—on a benzene ring provides a unique platform for complex molecular

engineering. The distinct reactivity of each halogen allows for selective and sequential chemical

transformations, empowering researchers to build intricate molecular architectures with high

precision. This guide offers a comprehensive overview of the physical and chemical properties

of 4-Bromo-2-chloro-5-fluoroiodobenzene, its reactivity profile, synthetic applications, and

essential safety protocols, providing a critical resource for scientists and drug development

professionals.

Compound Identification and Structural Properties
Correctly identifying a chemical entity is the foundation of all subsequent research. The

nomenclature and structural identifiers for 4-Bromo-2-chloro-5-fluoroiodobenzene are

summarized below.
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Common Name: 4-Bromo-2-chloro-5-fluoroiodobenzene

IUPAC Name: 1-Bromo-5-chloro-2-fluoro-4-iodobenzene[1]

CAS Number: 1000572-73-5[1]

Synonyms: 1-Iodo-2-chloro-4-bromo-5-fluorobenzene[1]

Molecular Structure:

Click to download full resolution via product page

Caption: Chemical structure of 4-Bromo-2-chloro-5-fluoroiodobenzene.

Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in various

experimental conditions, including solubility, reaction kinetics, and purification methods.

Property Value Source(s)

Molecular Formula C₆H₂BrClFI [1][2]

Molecular Weight 335.34 g/mol [1][2]

Appearance Solid [1]

Purity Typically ≥98% [1]

InChI Key
AFEZDAWMIXHIIV-

UHFFFAOYSA-N
[1]

XLogP3 4.2 [3]

Hydrogen Bond Donors 0 [4]

Hydrogen Bond Acceptors 0 [4]

Rotatable Bond Count 0 [4]

Chemical Reactivity and Synthetic Strategy
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The utility of 4-Bromo-2-chloro-5-fluoroiodobenzene stems from the differential reactivity of

its four halogen substituents. This hierarchy is governed by the strength of the carbon-halogen

(C-X) bond.[5] The bond dissociation energies decrease in the order C-F > C-Cl > C-Br > C-I.

[5] Consequently, the C-I bond is the weakest and most susceptible to cleavage, making it the

most reactive site, particularly in metal-catalyzed cross-coupling reactions.[5][6]

This predictable reactivity allows for a highly controlled, stepwise functionalization of the

aromatic ring. A typical synthetic sequence involves targeting the iodine first, followed by the

bromine, and then potentially the chlorine, while the fluorine atom is generally the most inert in

these reactions.

4-Bromo-2-chloro-5-fluoroiodobenzene Suzuki, Sonogashira,
Heck, Buchwald-Hartwig, etc.

1. Target Iodine
(Most Reactive) Aryl-substituted derivative

(at C-I position)
Second Cross-Coupling

(harsher conditions)
2. Target Bromine Di-substituted derivative

(at C-I and C-Br)
Potential further
functionalization

3. Target Chlorine
(Least Reactive) Tri-substituted derivative

Click to download full resolution via product page

Caption: Reactivity hierarchy for sequential cross-coupling reactions.

Plausible Synthetic Route
While specific synthesis documentation for this exact isomer is not publicly detailed, a common

and effective method for producing such polyhalogenated aromatics is through a Sandmeyer-

type reaction. This involves the diazotization of a corresponding aniline precursor, followed by

the introduction of iodine.

A plausible precursor would be 4-bromo-2-chloro-5-fluoroaniline. The synthesis would proceed

as follows:

Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite

and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.

Iodination: The diazonium salt is then reacted with a source of iodide, such as potassium

iodide, often with a copper catalyst, to replace the diazonium group with iodine.[7] This one-

pot diazotization and iodination method can improve yield by minimizing side reactions.[7]
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Applications in Research and Drug Development
Halogenated compounds are integral to modern pharmaceuticals, with chlorine and bromine

frequently incorporated into drug structures to modulate their metabolic stability, binding affinity,

and pharmacokinetic properties.[8][9] 4-Bromo-2-chloro-5-fluoroiodobenzene serves as a

quintessential building block for accessing novel chemical entities.

Scaffold for Active Pharmaceutical Ingredients (APIs): Its ability to undergo selective,

sequential functionalization makes it an ideal starting material for constructing complex APIs.

[10] Chemists can introduce different molecular fragments at specific positions on the

benzene ring, enabling the systematic exploration of a molecule's structure-activity

relationship (SAR).

Fragment-Based Drug Discovery: In fragment-based approaches, the core structure can be

elaborated upon to create libraries of candidate molecules for screening against biological

targets. The defined points of reactivity are crucial for this diversification.

Synthesis of Targeted Inhibitors: Similar multi-halogenated intermediates are used in the

synthesis of targeted therapies, such as kinase inhibitors for oncology and inflammatory

diseases.[10]

Safety and Handling
As with all halogenated aromatic compounds, proper safety precautions are mandatory when

handling 4-Bromo-2-chloro-5-fluoroiodobenzene. The following guidelines are based on

safety data for structurally related chemicals.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab

coat.[11][12][13]

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or vapors.[11][14] Eyewash stations and safety showers

should be readily accessible.[13]

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[11]

Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][13]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

Keep away from incompatible materials such as strong oxidizing agents.

First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek

medical attention if irritation occurs or persists.[12][13]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek

medical attention if you feel unwell.[12][14]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[12]

[14]

Experimental Protocol: Representative Suzuki
Coupling
To illustrate the practical utility of 4-Bromo-2-chloro-5-fluoroiodobenzene, this section

provides a representative, self-validating protocol for a selective Suzuki cross-coupling reaction

targeting the most reactive C-I bond.

Objective: To synthesize 4-bromo-2-chloro-5-fluoro-1-(4-methoxyphenyl)benzene.
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Caption: Experimental workflow for a selective Suzuki coupling reaction.

Methodology:
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Reagent Preparation:

To an oven-dried reaction flask, add 4-Bromo-2-chloro-5-fluoroiodobenzene (1.0 eq).

Add (4-methoxyphenyl)boronic acid (1.1 eq).

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

Add a base, such as potassium carbonate (2.5 eq).

Reaction Assembly:

Add a suitable solvent system, such as a 3:1 mixture of dioxane and water.

Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20

minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

Reaction Execution:

Heat the reaction mixture to 80-90 °C with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 4-12 hours).

Aqueous Workup:

Cool the reaction to room temperature and quench with water.

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purification:

Purify the crude residue via flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes to isolate the desired product.
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Characterization:

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-

MS analysis. The disappearance of the starting material and the appearance of new

aromatic signals corresponding to the methoxyphenyl group, along with the correct

molecular ion peak in the mass spectrum, validates the success of the reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-2-chloro-
5-fluoroiodobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1500299#physical-and-chemical-properties-of-4-
bromo-2-chloro-5-fluoroiodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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